

An In-depth Technical Guide to 2,4-Dimethylacetophenone (CAS 89-74-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethylacetophenone

Cat. No.: B1329390

[Get Quote](#)

This guide provides a comprehensive technical overview of **2,4-dimethylacetophenone**, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, and diverse applications, grounding all claims in established scientific literature.

Introduction: Understanding 2,4-Dimethylacetophenone

2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an organic compound classified as an alkyl-phenyl ketone.^[1] It consists of an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.^[2] This substitution pattern dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.^{[2][3]} While it has established uses as a flavoring agent and in the fragrance industry due to its sweet, floral, and woody odor, its utility extends to more technical applications, including roles as a photoinitiator in polymerization processes and as a phytotoxic agent, highlighting its potential in agricultural and materials science.^{[2][4][5][6]}

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of **2,4-dimethylacetophenone** are well-documented, providing a reliable basis for its use in experimental design.

Physical and Chemical Properties

The compound is a colorless to pale yellow oily liquid under standard conditions.[\[2\]](#)[\[4\]](#)[\[7\]](#) Its key physical properties are summarized in the table below.

Property	Value	Source
CAS Number	89-74-7	[5] [8]
Molecular Formula	C ₁₀ H ₁₂ O	[5] [8]
Molecular Weight	148.20 g/mol	[8] [9]
Appearance	Colorless to slightly yellow oily liquid	[4] [10]
Density	0.997 g/mL at 25 °C	[5]
Boiling Point	117-118 °C at 18 mm Hg	[4] [5]
Flash Point	100 °C (212 °F) - closed cup	[5] [9]
Refractive Index	1.532 - 1.536 at 20 °C	[4] [7]
Solubility	Insoluble in water; soluble in organic solvents and oils	[4] [10]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of **2,4-dimethylacetophenone**. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy: Proton NMR provides unambiguous information about the hydrogen environment in the molecule. The spectrum of **2,4-dimethylacetophenone** shows distinct signals for the three methyl groups and the aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.50	d	1H	Aromatic H (ortho to C=O)
~7.10	s	1H	Aromatic H (ortho to two -CH ₃)
~7.05	d	1H	Aromatic H (meta to C=O)
~2.55	s	3H	Acetyl group (-COCH ₃)
~2.45	s	3H	Methyl group (-CH ₃)
~2.30	s	3H	Methyl group (-CH ₃)

(Solvent: CDCl₃;
Reference: TMS.
Note: Exact chemical shifts can vary slightly based on solvent and instrument.)[\[11\]](#)[\[12\]](#)

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by detailing the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
~200	Carbonyl Carbon (C=O)
~139-140	Aromatic C (quaternary, substituted)
~135-136	Aromatic C (quaternary, substituted)
~132-133	Aromatic C-H
~129-130	Aromatic C-H
~126-127	Aromatic C-H
~29-30	Acetyl Methyl Carbon (-COCH ₃)
~21-22	Aromatic Methyl Carbon (-CH ₃)
~19-20	Aromatic Methyl Carbon (-CH ₃)

Mass Spectrometry (GC-MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

m/z	Relative Intensity	Assignment
148	~40%	Molecular Ion [M] ⁺
133	100%	[M - CH ₃] ⁺ (Base Peak)
105	~55%	[M - CH ₃ - CO] ⁺ or [C ₆ H ₅ (CH ₃) ₂] ⁺
77	~22%	[C ₆ H ₅] ⁺

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing **2,4-dimethylacetophenone** is the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride.[\[10\]](#)[\[13\]](#) This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[\[14\]](#)

The choice of m-xylene as the starting material is critical. The two methyl groups are ortho, para-directing. Acylation at the position para to one methyl group and ortho to the other (the 4-position) is sterically favored and electronically activated, leading to the desired 2,4-isomer as the major product.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of **2,4-dimethylacetophenone**.

Materials:

- m-Xylene (anhydrous)
- Acetyl chloride (or acetic anhydride)
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous, reaction solvent)
- Concentrated Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect

the reaction from atmospheric moisture.

- **Reagent Charging:** In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Addition of Acylating Agent:** Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
- **Addition of m-Xylene:** Following the formation of the acylium ion complex, add m-xylene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure **2,4-dimethylacetophenone**.^[15]

Caption: Synthesis and Purification Workflow.

Applications in Scientific Research

The utility of **2,4-dimethylacetophenone** extends beyond its role as a simple aromatic compound, finding applications in diverse areas of chemical and biological research.

- **Intermediate in Organic Synthesis:** Its ketone functionality and substituted aromatic ring make it a valuable building block for more complex molecules.[2] The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals. A study in Bioorganic & Medicinal Chemistry reported its use in the construction of a chemical library for discovering inhibitors of adult T-cell leukemia cell proliferation.[9]
- **Phytotoxic and Herbicidal Research:** Recent studies have identified **2,4-dimethylacetophenone** as a phytotoxic compound.[6] Research published in the International Journal of Environmental Research and Public Health showed that it can inhibit the germination and growth of certain plant species.[6] This discovery opens avenues for its investigation as a potential bioagent in weed control, offering a simple chemical structure that could form the basis for new, more environmentally benign herbicides.[6]
- **Flavor and Fragrance Science:** It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been used as a flavoring agent in food products.[4][16] Its unique scent profile also makes it useful in perfume compositions.[3][5] For drug development professionals, understanding these organoleptic properties can be relevant for the formulation of oral medications, where taste-masking is a significant challenge.
- **Analytical Chemistry:** **2,4-Dimethylacetophenone** serves as a useful research chemical in analytical applications. For instance, it has been used as a standard in gas chromatography to detect specific aromas in tobacco compounds.[3][5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2,4-dimethylacetophenone** is essential for laboratory safety.

- **Hazards:** The compound is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is harmful if swallowed or inhaled.[13]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[9][17]

- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is below +30°C.[5][18] It is classified as a combustible liquid.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,4-Dimethylacetophenone (CAS 89-74-7) is a well-characterized aromatic ketone with significant utility for researchers in organic synthesis, medicinal chemistry, and agricultural science. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Showing Compound 2',4'-Dimethylacetophenone (FDB008866) - FooDB [foodb.ca]
2. CAS 89-74-7: 2',4'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
3. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
4. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
6. Evaluation of Propiophenone, 4-Methylacetophenone and 2',4'-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from *Cistus ladanifer* L - PMC [pmc.ncbi.nlm.nih.gov]
7. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscopy.com]
8. scbt.com [scbt.com]
9. 2',4'-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]
- 11. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. chembk.com [chembk.com]
- 14. beyondbenign.org [beyondbenign.org]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. femaflavor.org [femaflavor.org]
- 17. synquestlabs.com [synquestlabs.com]
- 18. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethylacetophenone (CAS 89-74-7)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329390#2-4-dimethylacetophenone-cas-number-89-74-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

